2-(5-Bromo-2-fluorophenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Bromo-2-fluorophenyl)imidazole” is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives have been synthesized using multicomponent reactions . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular weight of “this compound” is 241.06 . Its linear formula is C9H6BrFN2 . More detailed structural analysis would require specific experimental data or computational modeling.Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It is highly soluble in water and other polar solvents . More specific physical and chemical properties would require experimental data.Scientific Research Applications
Antiviral Activity
Research by Puerstinger et al. (2007) introduced a novel class of inhibitors, substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, demonstrating selective activity against the hepatitis C virus. This study exemplifies the potential of fluorinated imidazole derivatives in antiviral therapy, highlighting their effectiveness in inhibiting viral replication in the HCV subgenomic replicon system (Puerstinger, Paeshuyse, De Clercq, & Neyts, 2007).
Anticancer Agents
Karthikeyan et al. (2017) synthesized a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, which were examined for their antiproliferative effects against breast cancer cell lines. These compounds showed significant antiproliferative effects, with some derivatives demonstrating greater activity than cisplatin, a reference compound. This study indicates the utility of imidazole derivatives as leads for developing more effective cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Dermal Delivery System
Goindi et al. (2014) aimed at enhancing the solubility and permeability of 5-fluorouracil through the synthesis of an imidazole-based ionic liquid for dermal delivery. Their study demonstrated a significant improvement in drug permeation and therapeutic efficacy, suggesting the potential of imidazole-based systems for enhancing the delivery of poorly permeable drugs (Goindi, Arora, Kumar, & Puri, 2014).
Molecular Docking and Drug Development
Jayashree et al. (2019) synthesized a new imidazole derivative and performed molecular docking studies against Candida albicans dihydrofolate reductase. Their findings revealed that the imidazole derivative bound tightly to the target protein, demonstrating the potential for developing antimicrobial agents based on imidazole structures (Jayashree, Narayana, Kumar, Raghi, Sarojini, & Kumar, 2019).
Comprehensive Review on Imidazole-Based Medicinal Chemistry
Zhang et al. (2014) provided a comprehensive review of the developments in imidazole-based compounds across a wide range of medicinal chemistry. Their work highlights the broad bioactivities of imidazole derivatives, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, showcasing the diverse applications of imidazole rings in drug discovery and development (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Safety and Hazards
Future Directions
Imidazole derivatives, including “2-(5-Bromo-2-fluorophenyl)imidazole”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthetic methodologies, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic applications .
Mechanism of Action
Target of Action
Imidazole derivatives have been known to interact with a broad range of biological targets . For instance, some imidazole derivatives have shown potential as melanocortin 4 receptor antagonists .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility, could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
It is known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBUPCKKHLJVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=CN2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.